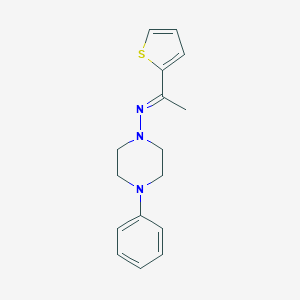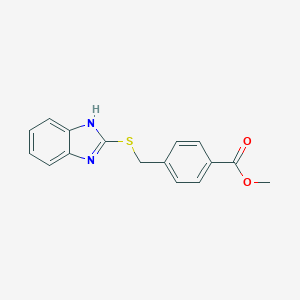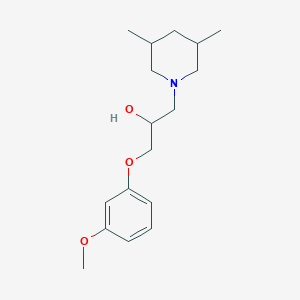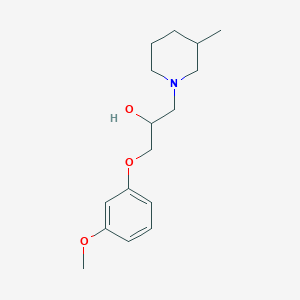
1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine is a complex organic compound that features a unique combination of a phthalazine core with a thienyl and dimethylphenoxy substituent
Preparation Methods
The synthesis of 1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine typically involves multi-step organic reactions. The preparation begins with the formation of the phthalazine core, followed by the introduction of the thienyl and dimethylphenoxy groups. Common synthetic routes include:
Condensation Reactions: Utilizing reagents such as phosphorus pentasulfide (P4S10) for sulfurization.
Cyclization Reactions: Employing catalysts like palladium(II) acetate in the presence of ligands and bases.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to modify the compound’s structure.
Substitution: Utilizing nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
These reactions often result in the formation of derivatives with altered chemical and physical properties, which can be tailored for specific applications.
Scientific Research Applications
1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine has been explored for its potential in various scientific domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine: Studied for its pharmacological properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
1-(3,4-dimethylphenoxy)-4-(thiophen-2-yl)phthalazine can be compared to other thiophene and phthalazine derivatives:
Thiophene Derivatives: Such as suprofen and articaine, which are known for their anti-inflammatory and anesthetic properties.
Phthalazine Derivatives: Including compounds with similar core structures but different substituents, which may exhibit varying biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C20H16N2OS |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
1-(3,4-dimethylphenoxy)-4-thiophen-2-ylphthalazine |
InChI |
InChI=1S/C20H16N2OS/c1-13-9-10-15(12-14(13)2)23-20-17-7-4-3-6-16(17)19(21-22-20)18-8-5-11-24-18/h3-12H,1-2H3 |
InChI Key |
YWFWZQOEQINLDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-chlorophenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazol-6-yl ethyl ether](/img/structure/B382426.png)
![2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382427.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylsulfanyl)-1H-benzimidazole](/img/structure/B382433.png)

![(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B382437.png)

![N-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B382439.png)


![4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B382444.png)
![3-allyl-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B382448.png)
![3-allyl-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382449.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B382450.png)
